molecular formula C8H15N3O5 B3309916 Ser-Gln CAS No. 94421-66-6

Ser-Gln

Cat. No.: B3309916
CAS No.: 94421-66-6
M. Wt: 233.22 g/mol
InChI Key: UJTZHGHXJKIAOS-WHFBIAKZSA-N
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Description

Ser-Gln: Serine-Glutamine , is a dipeptide composed of the amino acids serine and glutamine. Dipeptides like Serine-Glutamine are important in various biological processes, including protein synthesis and cellular signaling. Serine is a non-essential amino acid with a hydroxyl group, while glutamine is a conditionally essential amino acid with an amide group. Together, they form a compound that plays a role in metabolic pathways and cellular functions.

Mechanism of Action

Target of Action

Ser-Gln, also known as H-Ser-Gln-OH, primarily targets the SUPPRESSOR OF GAMMA RESPONSE 1 (SOG1) transcription factor, a master regulator of the DNA damage response system (DDR) in Arabidopsis thaliana . The this compound sites of SOG1 are rapidly hyperphosphorylated in response to DNA double-strand breaks .

Mode of Action

The interaction of this compound with its targets involves the hyperphosphorylation of five this compound sites of SOG1, which is the molecular switch to activate the DDR . This hyperphosphorylation occurs within 20 minutes following DNA double-strand break-inducing treatment, followed by the activation of several SOG1 target genes .

Biochemical Pathways

The action of this compound affects the hexosamine biosynthesis pathway (HBP) . HBP is a nutrient and stress-responsive pathway that regulates cellular processes ranging from transcription and translation to signal transduction and metabolism . Notably, O-GlcNAcylation, a non-canonical glycosylation that involves the attachment of single O-linked N-acetylglucosamine (O-GlcNAc) moieties to Ser and Thr residues of cytoplasmic, nuclear, and mitochondrial proteins, is a product of nutrient flux through the HBP .

Pharmacokinetics

For instance, a related compound, L-theanine, has been found to have a bioavailability of approximately 70% .

Result of Action

The molecular and cellular effects of this compound’s action involve the activation of the DDR, which includes DNA repair, cell-cycle arrest, endoreduplication, and programmed cell death . The extent of SQ phosphorylation in SOG1 regulates gene expression levels and determines the strength of DNA damage responses .

Action Environment

Environmental factors such as stress can influence the action of this compound. For instance, DNA damage from environmental stressors like UV light can trigger the hyperphosphorylation of the this compound sites of SOG1, activating the DDR . Additionally, nutrient availability can influence the HBP and, consequently, the action of this compound .

Biochemical Analysis

Biochemical Properties

Ser-Gln interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to participate in peptide screening, a research tool that pools active peptides primarily by immunoassay . This process can be used for protein interaction, functional analysis, epitope screening, and particularly in the field of active molecule research and development .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. For example, it has been suggested that glutamine, one of the constituents of this compound, can modulate physiological functions such as immune enhancement, muscular maintenance, nitrogen transport, neuronal mediation, pH homeostasis, gluconeogenesis, amino sugar synthesis, and insulin release modulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level with various biomolecules. For instance, it has been suggested that the cyclization of free glutamine and glutamic acid to pyroglutamic acid during liquid chromatography-mass spectrometry analysis is a significant factor in metabolomic studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, glutamine, one of the constituents of this compound, plays a central role in metabolic pathways and in many diseases . It serves as a direct building block for protein synthesis, a precursor for synthesis of glutamic acid by glutaminase, a source of α-ketoglutarate, which supports the tricarboxylic acid cycle and energy production in proliferating cancer cells, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Serine-Glutamine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Attachment of Serine to the Resin: Serine is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino group of serine is removed.

    Coupling of Glutamine: Glutamine, with its amino group protected, is coupled to the serine on the resin using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Final Deprotection and Cleavage: The protecting groups on the amino acids are removed, and the dipeptide is cleaved from the resin.

Industrial Production Methods: In an industrial setting, the production of Serine-Glutamine may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses proteases to catalyze the formation of peptide bonds between serine and glutamine. This method can be more environmentally friendly and cost-effective compared to chemical synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Serine-Glutamine can undergo oxidation reactions, particularly at the hydroxyl group of serine, forming oxo derivatives.

    Reduction: Reduction reactions can occur at the amide group of glutamine, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can take place at the hydroxyl group of serine or the amide group of glutamine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products:

    Oxidation: Oxo-serine-glutamine derivatives.

    Reduction: Amine derivatives of glutamine.

    Substitution: Substituted serine-glutamine compounds.

Scientific Research Applications

Chemistry: Serine-Glutamine is used as a model compound in peptide chemistry to study peptide bond formation and stability. It is also used in the development of peptide-based drugs and biomaterials.

Biology: In biological research, Serine-Glutamine is studied for its role in protein synthesis and cellular signaling pathways. It is also used in cell culture media to support the growth and maintenance of cells.

Medicine: Serine-Glutamine has potential therapeutic applications in treating conditions related to amino acid metabolism and protein synthesis. It is also explored for its role in enhancing immune function and wound healing.

Industry: In the food and cosmetic industries, Serine-Glutamine is used as an additive to improve the nutritional value and stability of products. It is also used in the formulation of skincare products for its potential anti-aging and moisturizing properties.

Comparison with Similar Compounds

    Serine-Alanine: Another dipeptide with serine, but with alanine instead of glutamine. It has different properties and applications.

    Glutamine-Glycine: A dipeptide with glutamine and glycine, used in different biological and industrial applications.

Uniqueness: Serine-Glutamine is unique due to the combination of serine’s hydroxyl group and glutamine’s amide group, which confer distinct chemical reactivity and biological functions. This dipeptide is particularly important in metabolic pathways and cellular signaling, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O5/c9-4(3-12)7(14)11-5(8(15)16)1-2-6(10)13/h4-5,12H,1-3,9H2,(H2,10,13)(H,11,14)(H,15,16)/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTZHGHXJKIAOS-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)NC(=O)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Serylglutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029037
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

94421-66-6
Record name Serylglutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029037
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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